molecular formula C17H15N3O6S2 B2426901 2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 886921-42-2

2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2426901
CAS No.: 886921-42-2
M. Wt: 421.44
InChI Key: QVEZEMLOAKNZCQ-UHFFFAOYSA-N
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Description

2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with ethylsulfonyl and methoxy-nitrobenzo[d]thiazol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazol-2-yl intermediate, which is then functionalized with methoxy and nitro groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, sulfonyl) groups allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

2-ethylsulfonyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S2/c1-3-28(24,25)14-7-5-4-6-11(14)16(21)19-17-18-15-12(26-2)8-10(20(22)23)9-13(15)27-17/h4-9H,3H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEZEMLOAKNZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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